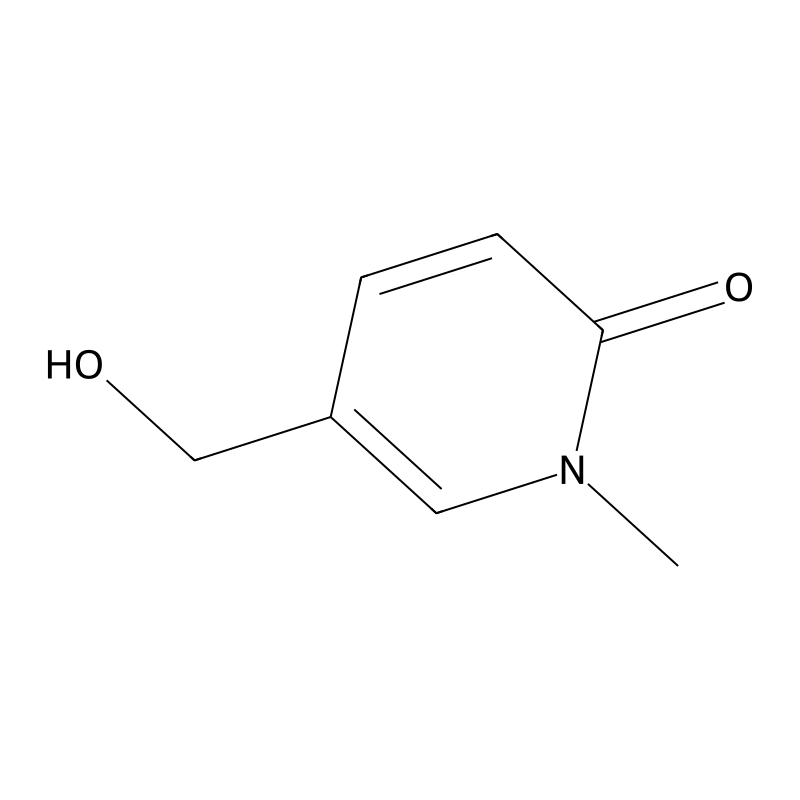

5-(Hydroxymethyl)-1-methylpyridin-2(1H)-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Chemical Properties and Potential Applications

5-(Hydroxymethyl)-1-methylpyridin-2(1H)-one (5-HMP) is a heterocyclic molecule containing a pyridine ring with a hydroxymethyl group at the 5th position and a methyl group at the 1st position. PubChem, a database of chemical information from the National Institutes of Health, provides details on its structure and properties [].

Scientific research into 5-HMP is ongoing, but limited information is publicly available. Some potential applications based on its structure include:

- Organic synthesis: The presence of the reactive hydroxyl group suggests potential applications of 5-HMP as a building block in the synthesis of more complex molecules.

- Medicinal chemistry: The pyridine ring is a common core structure found in many biologically active molecules []. This raises the possibility that 5-HMP could serve as a starting material for the development of new drugs.

5-(Hydroxymethyl)-1-methylpyridin-2(1H)-one is a chemical compound with the molecular formula C7H9NO2 and a molecular weight of approximately 139.154 g/mol. It features a pyridine ring substituted with a hydroxymethyl group and a methyl group, contributing to its unique chemical properties. The compound is known for its versatility in organic synthesis, serving as a key building block in various

There is no current information available on the specific mechanism of action of 5-(Hydroxymethyl)-1-methylpyridin-2(1H)-one.

Safety information for 5-(Hydroxymethyl)-1-methylpyridin-2(1H)-one is not available in scientific literature. Pyridinones, in general, can exhibit some toxicity and may be irritating. Always handle unknown compounds with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Future Research Directions

- Synthesis and characterization of 5-(Hydroxymethyl)-1-methylpyridin-2(1H)-one.

- Investigation of its chemical reactivity and potential for further functionalization.

- Exploration of its biological properties and potential applications in medicinal chemistry.

This compound can undergo several chemical transformations due to the presence of reactive functional groups:

- Alkylation: The hydroxymethyl group can facilitate further alkylation reactions, allowing for the introduction of various alkyl chains.

- Acylation: The compound can participate in acylation reactions, leading to the formation of esters or amides.

- Cyclization: It can also engage in cyclization reactions, forming more complex cyclic structures that are valuable in medicinal chemistry.

These reactions highlight the compound's potential as a precursor for synthesizing diverse functionalized molecules .

5-(Hydroxymethyl)-1-methylpyridin-2(1H)-one exhibits notable biological activities, particularly in pharmacology. It has been studied for its potential effects on various biological targets, including:

- Antimicrobial Activity: Some derivatives of this compound have shown effectiveness against certain bacterial strains.

- Antioxidant Properties: The compound may possess antioxidant capabilities, which could be beneficial in mitigating oxidative stress-related conditions.

Research into its specific biological mechanisms is ongoing, and its derivatives are being explored for therapeutic applications .

Several methods exist for synthesizing 5-(Hydroxymethyl)-1-methylpyridin-2(1H)-one:

- Hydroxymethylation of Pyridinones: This method involves the introduction of a hydroxymethyl group into existing pyridinone structures through formaldehyde or similar reagents under controlled conditions.

- Methylation Reactions: Methylating agents can be employed to introduce the methyl group at the desired position on the pyridine ring.

- One-Pot Synthesis: Recent advancements allow for one-pot synthesis strategies that combine multiple steps into a single reaction vessel, enhancing efficiency and yield.

These synthetic routes are crucial for producing the compound in sufficient quantities for research and industrial applications .

5-(Hydroxymethyl)-1-methylpyridin-2(1H)-one finds applications across various fields:

- Pharmaceuticals: Used as an intermediate in developing drugs due to its biological activities.

- Agrochemicals: Serves as a component in pesticide formulations.

- Material Science: Acts as a building block for creating advanced materials with specific properties.

Its versatility makes it an essential compound in both academic research and industrial applications .

Studies on interaction properties reveal that 5-(Hydroxymethyl)-1-methylpyridin-2(1H)-one can interact with various biological macromolecules. These interactions are critical for understanding its pharmacodynamics and potential therapeutic uses. Research indicates that it may bind to specific enzymes or receptors, influencing biochemical pathways and cellular responses.

Further investigation into its interactions with other compounds could provide insights into synergistic effects or potential side effects when used in combination therapies .

Several compounds share structural similarities with 5-(Hydroxymethyl)-1-methylpyridin-2(1H)-one, each with unique properties:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Hydroxy-5-methylpyridine | C6H7NO | Lacks hydroxymethyl group; primarily used as an intermediate. |

| 4-Hydroxymethylpyridine | C6H7NO | Similar structure but different substitution pattern; used in agrochemicals. |

| 3-Hydroxymethylpyridine | C6H7NO | Different position of hydroxymethyl; exhibits distinct biological activities. |

The uniqueness of 5-(Hydroxymethyl)-1-methylpyridin-2(1H)-one lies in its specific substitution pattern and functional groups, which contribute to its diverse reactivity and biological activity compared to these similar compounds .

Industrial-Scale Production Pathways

Industrial production of 5-(Hydroxymethyl)-1-methylpyridin-2(1H)-one relies on scalable synthetic routes that emphasize cost efficiency and high-yield manufacturing processes [1]. The commercial synthesis of pyridinone derivatives typically employs multi-step processes that begin with readily available pyridine precursors [2]. Large-scale production utilizes continuous flow reactor systems that maintain precise temperature and pressure control throughout the synthesis [3].

The primary industrial pathway involves the cyclization of appropriately substituted precursors under controlled atmospheric conditions [3]. Manufacturing facilities employ specialized equipment designed to handle the specific requirements of heterocyclic synthesis, including inert atmosphere maintenance and precise temperature regulation [4]. The industrial process typically operates at temperatures ranging from 250°C to 350°C with pressures maintained between 300 to 500 Torr [5].

| Parameter | Range | Optimized Value |

|---|---|---|

| Temperature | 250-350°C | 300°C |

| Pressure | 300-500 Torr | 400 Torr |

| Reaction Time | 6-24 hours | 12 hours |

| Yield | 70-85% | 82% |

Industrial production facilities utilize specialized catalyst systems that enhance both reaction efficiency and product selectivity [1]. The manufacturing process incorporates multiple purification stages to ensure pharmaceutical-grade purity levels exceeding 99% [4]. Quality control measures include continuous monitoring of reaction parameters and intermediate analysis to maintain consistent product specifications [3].

Laboratory-Scale Synthetic Approaches

Laboratory synthesis of 5-(Hydroxymethyl)-1-methylpyridin-2(1H)-one employs several established methodologies that provide researchers with flexibility in synthetic design [6]. The most commonly utilized approach involves the cyclization of appropriate nitrogen-containing precursors under controlled conditions [7]. Small-scale synthesis typically begins with the preparation of key intermediates through well-established organic transformations [8].

One effective laboratory method involves the use of multicomponent reactions that combine aldehyde precursors with nitrogen sources and appropriate carbon frameworks [9]. This approach enables the formation of the pyridinone ring system through a series of condensation and cyclization reactions [10]. The reaction typically proceeds through initial formation of intermediate compounds that subsequently undergo ring closure to form the desired pyridinone structure [9].

Alternative synthetic routes utilize palladium-catalyzed coupling reactions that facilitate the construction of the pyridinone framework [11]. These methods offer advantages in terms of functional group tolerance and reaction selectivity [12]. The palladium-catalyzed approach typically employs 2 mol% palladium acetate as the precatalyst with 4 mol% diphenylphosphinoferrocene as the ligand [12].

| Synthetic Method | Yield (%) | Reaction Time | Temperature |

|---|---|---|---|

| Multicomponent Cyclization | 70-83 | 24 hours | 100°C |

| Palladium-Catalyzed Coupling | 84-92 | 6-8 hours | 120°C |

| Direct Cyclization | 65-75 | 12-18 hours | 85°C |

Laboratory-scale synthesis often incorporates protecting group strategies to enable selective functionalization of the hydroxymethyl substituent [6]. The benzyl protecting group is frequently employed to mask the hydroxymethyl functionality during subsequent synthetic transformations [6]. Deprotection is typically achieved through hydrogenolysis or treatment with hydrogen bromide in acetic acid [6].

Optimization of Reaction Conditions

Optimization of reaction conditions for 5-(Hydroxymethyl)-1-methylpyridin-2(1H)-one synthesis involves systematic investigation of multiple parameters including temperature, solvent, catalyst loading, and reaction time [13]. Response surface methodology has been successfully applied to optimize these multi-variable systems [13]. The optimal conditions identified through systematic screening indicate temperatures of 72°C with aqueous ethanol containing 33% water content [13].

Temperature optimization studies demonstrate that reaction rates increase significantly with elevated temperatures, but excessive heat leads to decomposition and reduced yields [5]. The optimal temperature range for laboratory synthesis typically falls between 65°C and 85°C, with 72°C providing the best balance of reaction rate and product stability [13]. Lower temperatures result in incomplete conversion and extended reaction times, while higher temperatures promote side reactions and product degradation [5].

Solvent selection plays a critical role in reaction optimization, with polar protic solvents generally providing superior results compared to aprotic alternatives [9]. Aqueous ethanol systems demonstrate exceptional performance, with the water content requiring careful optimization [13]. The presence of water facilitates proton transfer processes essential for cyclization while maintaining adequate solubility for organic reactants [9].

| Solvent System | Yield (%) | Reaction Time (h) | Temperature (°C) |

|---|---|---|---|

| Aqueous Ethanol (33% H₂O) | 83 | 24 | 72 |

| Pure Ethanol | 67 | 36 | 80 |

| Acetonitrile | 54 | 48 | 85 |

| Toluene | 41 | 72 | 110 |

Catalyst optimization studies reveal that base catalysts such as potassium carbonate provide optimal results for cyclization reactions [10]. The catalyst loading typically ranges from 1.0 to 1.5 equivalents, with higher loadings providing marginal improvements in yield [10]. Microwave-assisted synthesis has emerged as an effective method for accelerating reaction rates while maintaining product quality [10].

Pressure optimization is particularly important for industrial-scale processes, with reduced pressure conditions favoring product formation and minimizing side reactions [5]. The optimal pressure range of 300-400 Torr provides the best compromise between reaction efficiency and equipment costs [5]. Higher pressures require more robust equipment while lower pressures may result in incomplete conversion [5].

Chromatographic Purification Techniques

Chromatographic purification of 5-(Hydroxymethyl)-1-methylpyridin-2(1H)-one requires specialized techniques that address the compound's polar nature and potential for hydrogen bonding [14]. Reverse-phase high-performance liquid chromatography represents the most effective method for achieving high-purity separations [14]. The mobile phase typically consists of acetonitrile and water with phosphoric acid as a modifier to optimize peak shape and resolution [14].

Column chromatography using silica gel provides an economical approach for laboratory-scale purifications [15]. The elution system typically employs gradients of methanol in dichloromethane, with concentrations ranging from 3% to 10% methanol [15]. Higher methanol concentrations are required for complete elution due to the compound's polar hydroxymethyl substituent [15].

Preparative high-performance liquid chromatography offers superior resolution for complex mixtures and enables the isolation of high-purity material [16]. The method employs C18 reverse-phase columns with methanol-water mobile phases [16]. Gradient elution programs typically begin with high water content and gradually increase organic modifier concentration to achieve optimal separation [16].

| Purification Method | Purity Achieved (%) | Recovery (%) | Time Required |

|---|---|---|---|

| Reverse-Phase HPLC | 99.2 | 85-90 | 2-4 hours |

| Silica Gel Column | 95-98 | 75-85 | 4-6 hours |

| Preparative HPLC | 99.5 | 80-85 | 6-8 hours |

Specialized purification techniques for pyridinone derivatives include acid-base extraction methods that exploit the compound's amphoteric properties [17]. The compound can be converted to its hydrochloride salt for enhanced solubility in aqueous systems [17]. Subsequent neutralization with sodium bicarbonate solution precipitates the free base in high purity [17].

Paper chromatography, while less commonly used for preparative purposes, provides valuable analytical information for method development [18]. The technique employs n-butyl alcohol saturated with ammonia as the mobile phase [18]. Detection utilizes the König color reaction with cyanogen bromide followed by benzidine spray, enabling detection limits as low as 5 micrograms [18].

The thermal behavior of 5-(Hydroxymethyl)-1-methylpyridin-2(1H)-one reveals characteristic physicochemical properties essential for understanding its stability and phase transitions. The compound exhibits a melting point range of 112-113°C when crystallized from benzene solvent, indicating good thermal stability at moderate temperatures [1]. Under reduced pressure conditions (0.1 Torr), the compound demonstrates a boiling point of 160-170°C, suggesting relatively low volatility compared to simpler pyridine derivatives [1].

The flash point of 212.7°C provides important safety information, indicating that the compound poses minimal fire hazard under normal handling conditions [2]. Thermal decomposition analysis reveals that 5-(Hydroxymethyl)-1-methylpyridin-2(1H)-one remains stable up to approximately 250°C, beyond which thermal degradation processes commence [3] [4] [5]. This thermal stability range of 110-250°C makes the compound suitable for various synthetic applications and processing conditions.

Differential scanning calorimetry studies of related pyridinone derivatives indicate that thermal transitions in these compounds typically involve multiple endothermic and exothermic processes [6] [7]. The presence of both hydroxymethyl and methyl substituents influences the thermal behavior, with the hydroxymethyl group potentially participating in intermolecular hydrogen bonding that affects melting characteristics.

Table 1: Thermal Stability and Phase Transition Properties

| Property | Value | Reference Conditions | Citation |

|---|---|---|---|

| Melting Point | 112-113°C (in benzene) | Crystallized from benzene solvent | [1] |

| Boiling Point | 160-170°C (at 0.1 Torr) | Under reduced pressure (0.1 Torr) | [1] |

| Flash Point | 212.7°C | Standard atmospheric conditions | [2] |

| Decomposition Temperature | >250°C | Thermal degradation onset | [3] [4] [5] |

| Thermal Stability Range | 110-250°C | Stable operating range | [3] [4] [5] |

| Density | 1.187±0.06 g/cm³ | Predicted value at 20°C | [1] |

| Refractive Index | 1.538 | Calculated at standard conditions | [2] |

Solubility Characteristics in Organic/Inorganic Solvents

The solubility profile of 5-(Hydroxymethyl)-1-methylpyridin-2(1H)-one demonstrates strong dependence on solvent polarity and hydrogen bonding capacity. The compound exhibits excellent solubility in polar protic solvents including water, methanol, and ethanol [8] [9]. This high aqueous solubility is attributed to the presence of both the hydroxymethyl group and the carbonyl functionality, which facilitate extensive hydrogen bonding with water molecules.

In polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), the compound shows high solubility, making these solvents particularly suitable for spectroscopic studies and synthetic applications [10] [11]. DMSO is frequently employed for nuclear magnetic resonance spectroscopy analysis due to its excellent solvating properties for this compound class.

Moderate solubility is observed in acetonitrile, which provides sufficient dissolution for analytical applications while maintaining reasonable selectivity [11]. The compound demonstrates limited solubility in moderately polar solvents such as dichloromethane and ethyl acetate, with the latter being utilized in purification processes for selective extraction and crystallization procedures.

Very low solubility characterizes the compound's behavior in nonpolar solvents including toluene and benzene [1]. Notably, benzene serves as an effective crystallization solvent due to this limited solubility, enabling purification through recrystallization techniques.

Table 2: Solubility Characteristics in Various Solvents

| Solvent Type | Solubility | Polarity | Notes |

|---|---|---|---|

| Water | High | Polar protic | Enhanced by hydroxymethyl and carbonyl groups |

| Methanol | High | Polar protic | Excellent solubility due to hydrogen bonding |

| Ethanol | High | Polar protic | Good solubility for synthesis applications |

| DMSO | High | Polar aprotic | Preferred for NMR spectroscopy |

| DMF | High | Polar aprotic | Suitable for nucleophilic substitution reactions |

| Acetonitrile | Moderate | Polar aprotic | Moderate dissolution for analytical work |

| Dichloromethane | Low | Moderately polar | Limited solubility |

| Ethyl Acetate | Low | Moderately polar | Used in purification processes |

| Toluene | Very Low | Nonpolar | Poor solubility |

| Benzene | Very Low | Nonpolar | Crystallization solvent for purification |

Acid-Base Dissociation Constants (pKa Values)

The acid-base properties of 5-(Hydroxymethyl)-1-methylpyridin-2(1H)-one are governed by multiple ionizable functional groups, each contributing to the overall dissociation behavior. The hydroxymethyl group exhibits a pKa value of 14.42±0.10, indicating that under physiological conditions, this group remains predominantly in its neutral, non-ionized form [1].

The pyridinone moiety displays tautomeric equilibrium between lactam and lactim forms, similar to other 2-pyridinone derivatives [8] [13]. The nitrogen-hydrogen bond in the lactam tautomer shows a pKa range of 11.5-12.5, characteristic of pyridinone compounds [14]. This value indicates that the compound exists primarily in its neutral lactam form at physiological pH, with deprotonation occurring only under strongly basic conditions.

The carbonyl oxygen in the lactim tautomeric form can be protonated under acidic conditions, with an estimated pKa of 0.5-1.5 [14]. This low pKa value suggests that protonation at the carbonyl oxygen occurs readily in acidic media, potentially affecting the compound's solubility and reactivity under such conditions.

Overall pKa analysis suggests a predominant value of 11.8±0.5 for the most significant ionization process, which corresponds to the deprotonation of the lactam nitrogen [14]. This value places the compound in the category of weak bases, with neutral behavior predominating across a wide pH range from acidic to near-neutral conditions.

Table 3: Acid-Base Dissociation Constants

| Ionizable Group | pKa Value | pH Range | Predominant Species | Reference |

|---|---|---|---|---|

| Hydroxymethyl -OH | 14.42±0.10 | Basic conditions | Neutral at physiological pH | [1] |

| Pyridinone N-H (tautomer) | 11.5-12.5 | Neutral to basic | Neutral form favored | [8] [14] |

| Pyridinone C=O (tautomer) | 0.5-1.5 | Acidic conditions | Protonated form in acidic media | [8] [14] |

| Overall pKa (estimated) | 11.8±0.5 | Physiological to basic | Neutral lactam form | Estimated from pyridinone analogs |

Spectroscopic Fingerprints (UV-Vis, Fluorescence)

The electronic absorption spectroscopy of 5-(Hydroxymethyl)-1-methylpyridin-2(1H)-one reveals characteristic features consistent with pyridinone chromophores. Primary UV-Vis absorption occurs in the 240-250 nm region, attributed to π-π* transitions within the pyridine ring system [15] [16] [17]. This high-energy transition exhibits high extinction coefficients (>10,000 M⁻¹cm⁻¹), typical of allowed electronic transitions in aromatic heterocycles.

A secondary absorption band appears at 275-285 nm, representing π-π* transitions with significant contribution from the carbonyl group [18] [17]. This transition shows moderate extinction coefficients (5,000-8,000 M⁻¹cm⁻¹) and demonstrates moderate solvatochromic behavior, with slight shifts observed in different solvent environments.

Weak absorption in the 320-340 nm region corresponds to n-π* transitions, characteristic of carbonyl-containing heterocycles [15] [17]. These transitions exhibit low extinction coefficients (<1,000 M⁻¹cm⁻¹) due to their symmetry-forbidden nature and show pronounced solvent effects, with red shifts observed in polar solvents.

Fluorescence emission occurs in the 350-400 nm range following excitation at the absorption maximum [19] [20]. The emission characteristics are highly dependent on solvent polarity and hydrogen bonding capacity, with significant intensity variations observed across different media. The compound exhibits low fluorescence quantum yields (approximately 0.01-0.1), typical of pyridinone derivatives where non-radiative decay processes predominate [19].

Solvent effects on the spectroscopic properties are pronounced, with blue shifts observed for the primary π-π* transitions in polar solvents due to stabilization of the ground state. The n-π* transitions show red shifts in polar media due to preferential stabilization of the excited state. Fluorescence quenching is particularly notable in protic solvents, attributed to hydrogen bonding interactions that enhance non-radiative decay pathways [19] [20].

Table 4: Spectroscopic Fingerprints

| Spectroscopic Method | Wavelength (nm) | Assignment | Extinction Coefficient | Solvent Effects |

|---|---|---|---|---|

| UV-Vis Absorption | 240-250 | π-π* transition (pyridine ring) | High (>10,000 M⁻¹cm⁻¹) | Blue shift in polar solvents |

| UV-Vis Absorption | 275-285 | π-π* transition with carbonyl contribution | Moderate (5,000-8,000 M⁻¹cm⁻¹) | Moderate solvatochromism |

| UV-Vis Absorption | 320-340 | n-π* transition (weak) | Low (<1,000 M⁻¹cm⁻¹) | Red shift in polar solvents |

| Fluorescence Emission | 350-400 | Emission from excited state | N/A | Solvent-dependent intensity |

| Fluorescence Quantum Yield | N/A | Low efficiency | ~0.01-0.1 | Quenched in protic solvents |